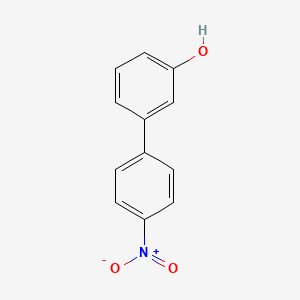

4'-Nitro-3-biphenylol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15)16/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLNRUUIOCCZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10577839 | |

| Record name | 4'-Nitro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28023-89-4 | |

| Record name | 4'-Nitro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10577839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitro 3 Biphenylol and Its Derivatives

Classical and Contemporary Approaches to Biphenyl (B1667301) Core Construction

The creation of the biphenyl framework is a cornerstone of organic synthesis, with a variety of methods available to forge the pivotal carbon-carbon bond between the two aromatic rings.

Electrophilic Aromatic Nitration Strategies and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org In the context of synthesizing nitro-substituted biphenyls, nitration is a key step. The regiochemical outcome of nitration is governed by the electronic nature of the substituents already present on the benzene (B151609) ring. wikipedia.orgnih.gov

For a precursor like 3-biphenylol, the hydroxyl group (-OH) is an activating, ortho-, para-director, while the phenyl group is also activating and ortho-, para-directing. This means that nitration would likely yield a mixture of isomers. To achieve the desired 4'-nitro substitution, it is more strategic to nitrate (B79036) a precursor where the directing effects favor the formation of the desired isomer or to introduce the nitro group before the coupling of the two rings. beilstein-journals.org For instance, the nitration of phenol (B47542) itself can be regioselectively controlled to favor the ortho or para product depending on the reaction conditions. dergipark.org.trgrowingscience.com The nitration of substituted benzenes with electron-donating groups generally leads to a mixture of ortho and para products. dergipark.org.tr The steric bulk of the reagents and substrate can also influence the regioselectivity, often favoring the para product. wikipedia.orgdergipark.org.tr

A common nitrating mixture involves concentrated nitric acid and sulfuric acid. truman.edu The reaction proceeds through the formation of a nitronium ion (NO₂⁺) electrophile, which then attacks the electron-rich aromatic ring. nih.gov The stability of the resulting carbocation intermediate, known as a Wheland intermediate or arenium ion, determines the position of substitution. nih.govlibretexts.org For activated rings, the transition state leading to the formation of the arenium ion is the rate-determining step. nih.gov

| Reactant | Nitrating Agent | Conditions | Product(s) | Reference |

| Phenol | NH₄NO₃, KHSO₄ | Reflux | o-nitrophenols (high regioselectivity) | dergipark.org.tr |

| Benzoic Acid | Conc. H₂SO₄, Conc. HNO₃ | 0°C or less | m-nitrobenzoic acid | truman.edu |

| Benzaldehyde | Conc. H₂SO₄, HNO₃ | -10°C to 0°C | 3-nitrobenzaldehyde | trine.edu |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) in Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of C-C bonds, and they are particularly powerful for the synthesis of unsymmetrical biphenyls. gre.ac.ukrsc.org

The Suzuki-Miyaura coupling is one of the most widely used methods for biphenyl synthesis. gre.ac.ukresearchgate.net This reaction involves the coupling of an aryl halide or triflate with an organoboron compound, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. gre.ac.ukscielo.org.mx A general route to 4'-Nitro-3-biphenylol could involve the coupling of 3-methoxyphenylboronic acid with 1-bromo-4-nitrobenzene (B128438), followed by demethylation of the resulting methoxybiphenyl to the desired biphenylol. The use of nitroarenes directly as coupling partners in Suzuki-Miyaura reactions has also been demonstrated, offering a novel approach by cleaving the Ar–NO₂ bond. organic-chemistry.org

Key Components of Suzuki-Miyaura Coupling:

Palladium Catalyst: Pd(OAc)₂, Pd(PPh₃)₄, or Pd/C are commonly used. rsc.orgscielo.org.mxgoogle.com

Ligands: Phosphine ligands, such as triphenylphosphine (B44618) or bulky biarylphosphines, are often employed to stabilize the palladium catalyst and facilitate the reaction. rsc.orgconicet.gov.ar

Base: A base like K₂CO₃, K₃PO₄, or NaOH is essential for the transmetalation step. rsc.orgscielo.org.mxgoogle.com

Solvent: A mixture of an organic solvent (e.g., THF, DMF, toluene) and water is often used. rsc.orgscielo.org.mx

The Heck reaction is another powerful palladium-catalyzed method that can be used to form biphenyls, though it is more commonly associated with the formation of substituted alkenes. beilstein-journals.orgiitk.ac.in The reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.orgiitk.ac.in While not a direct route to simple biphenyls, intramolecular Heck reactions of appropriately substituted precursors can lead to the formation of fused biphenyl systems. rsc.org

| Reaction | Aryl Halide/Electrophile | Coupling Partner | Catalyst System | Product | Reference |

| Suzuki-Miyaura | 4-Iodoanisole | Phenylboronic acid | Pd/C, K₂CO₃ | 4-Methoxybiphenyl | scielo.org.mx |

| Suzuki-Miyaura | 2-Nitrochlorobenzene | 4-Chlorophenylboronic acid | Pd(OAc)₂, PPh₃, NaOH | 4'-Chloro-2-nitrobiphenyl | google.com |

| Suzuki-Miyaura | Nitroarenes | Arylboronic acids | Pd(acac)₂, BrettPhos, K₃PO₄ | Biaryls | organic-chemistry.org |

| Heck | 4-Iodoanisole | Styrene | 2% Pd on silica | 4-Methoxy-stilbene isomers | beilstein-journals.org |

Other Transition Metal-Mediated Carbon-Carbon Bond Formation Methodologies

While palladium dominates the field, other transition metals can also catalyze the formation of biphenyls. rsc.orgresearchgate.net Iron, being less toxic and more abundant, has been explored as a substitute for palladium in some cross-coupling reactions. rsc.org Copper-catalyzed reactions, such as the Ullmann reaction, represent a classical method for biphenyl synthesis, though they often require harsh reaction conditions. rsc.org More recently, copper has been used in conjunction with ligands like phenanthroline for the synthesis of fluorinated biphenyls. rsc.org Nickel and cobalt have also shown catalytic activity in Suzuki-type couplings, with cobalt salts sometimes offering stronger catalytic activity and fewer homocoupling byproducts. rsc.org

Multi-Step Synthetic Sequences to Achieve the Biphenyl Framework

The synthesis of a specifically substituted biphenyl like this compound often requires a multi-step approach to ensure the correct placement of functional groups. youtube.comqut.edu.au Retrosynthetic analysis is a key strategy for planning such syntheses. youtube.com

A plausible multi-step synthesis of this compound could begin with a Suzuki-Miyaura coupling. For instance, coupling 3-bromoanisole (B1666278) with 4-nitrophenylboronic acid would yield 3-methoxy-4'-nitrobiphenyl. The final step would then be the cleavage of the methyl ether to unmask the hydroxyl group, which can be achieved using reagents like boron tribromide (BBr₃).

Alternatively, one could start with the nitration of a suitable precursor. For example, the nitration of 3-bromophenol (B21344) could yield 3-bromo-4-nitrophenol (B22720) or 3-bromo-6-nitrophenol. beilstein-journals.org The desired 3-bromo-4-nitrophenol could then undergo a Suzuki-Miyaura coupling with phenylboronic acid to introduce the second phenyl ring, though this would place the nitro and hydroxyl groups on the same ring. To obtain this compound, a more controlled sequence is necessary, often involving protecting groups to prevent unwanted side reactions. qut.edu.au

Functional Group Interconversion (FGI) Strategies Involving the Biphenylol Moiety

Once the this compound core is synthesized, the hydroxyl group offers a versatile handle for further chemical modification through functional group interconversion.

Derivatization of the Hydroxyl Group (e.g., Etherification, Esterification)

Etherification: The phenolic hydroxyl group can be converted into an ether. This is typically achieved by deprotonating the phenol with a base (e.g., an alkali metal hydroxide (B78521) or carbonate) to form a phenoxide, which then acts as a nucleophile in a Williamson ether synthesis with an alkyl halide. google.com Alternatively, etherification can be carried out by reacting the phenol with an alkyl carboxylate in the presence of a carboxylic acid salt. google.com

Esterification: The hydroxyl group can be readily converted into an ester by reaction with a carboxylic acid or its derivative. byjus.com

Chemical Transformations of the Nitro Group

The nitro group of this compound is a versatile functional handle that can be readily transformed into other functionalities, significantly expanding the synthetic utility of the parent molecule. Key transformations include its reduction to an amine and the potential for further nitration.

Reduction to Amine:

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. This conversion is crucial as it changes the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating, which in turn alters the chemical reactivity and properties of the biphenyl system. The resulting 3-amino-4'-biphenylol is a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other complex organic molecules.

A variety of reducing agents can be employed for this transformation, with the choice often depending on the presence of other functional groups and the desired selectivity. Common methods include catalytic hydrogenation and chemical reduction. researchgate.net

Catalytic Hydrogenation: This is a widely used method for the reduction of nitroarenes. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are highly effective. derpharmachemica.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol, methanol (B129727), or ethyl acetate (B1210297). This method is generally clean and provides high yields of the corresponding amine. For instance, the reduction of nitro-substituted precursors like 4-nitro-[1,1'-biphenyl]-3-ol (B96009) can be achieved using hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Chemical Reduction: Various metals in acidic media, such as iron (Fe) in acetic acid or tin (Sn) in hydrochloric acid (HCl), are classical and effective reagents for nitro group reduction. researchgate.net Tin(II) chloride (SnCl₂) is another mild reducing agent suitable for this purpose. Additionally, sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, such as copper(II) complexes or palladium on carbon, can be used for the reduction of nitrophenols. nih.govnih.gov The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) using NaBH₄ as the reducing agent is a well-established model reaction. nih.govubbcluj.ronih.gov

| Reagent/System | Typical Conditions | Selectivity and Notes | Reference |

|---|---|---|---|

| H₂/Pd/C | Ethanol or Methanol, Room Temperature to mild heating | High efficiency, clean reaction. Can also reduce other functional groups like alkenes. | derpharmachemica.com |

| Fe/CH₃COOH or HCl | Aqueous or alcoholic solvents, heating | Cost-effective, widely used in industry. | researchgate.net |

| Sn/HCl | Acidic medium | Effective but can be harsh. | researchgate.net |

| SnCl₂ | Ethanol or Ethyl Acetate | Milder conditions compared to Sn/HCl. | researchgate.net |

| NaBH₄/Catalyst (e.g., Cu(II) complexes, Pd/C) | Aqueous or alcoholic media | Catalyst is required as NaBH₄ alone does not typically reduce nitro groups. | nih.govnih.gov |

Further Nitration:

The introduction of a second nitro group onto the this compound skeleton is a potential subsequent transformation. The regioselectivity of this electrophilic aromatic substitution will be dictated by the directing effects of the existing hydroxyl (-OH) and nitro (-NO₂) groups. The hydroxyl group is a strongly activating, ortho-, para-director, while the nitro group is a strongly deactivating, meta-director.

Given these competing influences, the position of the second nitration is not immediately obvious. However, the powerful activating effect of the hydroxyl group would likely dominate, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it on the first phenyl ring. The para position is already occupied by the phenyl group. Therefore, the most likely positions for further nitration would be at the C2 and C6 positions of the hydroxyl-bearing ring. The presence of the nitro group on the second ring deactivates that ring towards further electrophilic attack.

The synthesis of dinitro-biphenylols, such as 3,5-dinitro-4-biphenylol, is typically achieved through the nitration of a phenylphenol precursor. Current time information in Bangalore, IN. Similarly, the synthesis of 3,3'-dinitro-4-biphenylol involves the nitration of 4,4'-biphenylol. nih.gov The reaction conditions for nitration, often involving a mixture of nitric acid and sulfuric acid, must be carefully controlled to manage the regioselectivity and prevent over-nitration or side reactions. nih.gov

Regioselective Synthesis and Isomer Control in Biphenylol Systems

The synthesis of specifically substituted biphenylols like this compound requires precise control over the regiochemistry of the reaction to obtain the desired isomer. The formation of the biphenyl core is most commonly achieved through cross-coupling reactions, with the Suzuki-Miyaura and Ullmann reactions being prominent methods.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or its ester) and an organohalide. nih.gov For the synthesis of this compound, two main retrosynthetic disconnections are possible:

Coupling of a 3-hydroxyphenylboronic acid derivative with a 1-halo-4-nitrobenzene.

Coupling of a 3-halophenol derivative with 4-nitrophenylboronic acid.

The choice of reactants is often dictated by the commercial availability and stability of the starting materials. For instance, 4-nitrophenylboronic acid is a commercially available reagent. chemicalbook.comsigmaaldrich.com The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂], in the presence of a base (e.g., sodium carbonate, potassium carbonate) and a suitable solvent system (e.g., toluene/ethanol/water). nih.govgre.ac.uk The synthesis of various substituted biphenyls, including nitrobiphenyls, has been successfully achieved using this methodology. nih.govgre.ac.uk

The regioselectivity is inherently controlled by the positions of the functional groups on the starting materials. For example, coupling 3-hydroxyphenylboronic acid with 1-bromo-4-nitrobenzene would directly lead to the desired this compound.

Ullmann Reaction:

The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a symmetrical biaryl. rsc.orgresearchgate.netuniversiteitleiden.nl While traditionally requiring harsh conditions (high temperatures), modern variations have improved its scope and applicability. researchgate.net The Ullmann reaction can also be used for the synthesis of unsymmetrical biphenyls, although this can be more challenging to control. researchgate.net For the synthesis of substituted biphenyls, particularly those with ortho substituents, the Ullmann coupling remains a valuable method. researchgate.net The reaction's utility in synthesizing nitrobiphenyls has been demonstrated, though the presence of the nitro group can influence the reaction conditions required. researchgate.net

Control over isomer formation in biphenylol systems is critical. In electrophilic substitution reactions on a substituted biphenyl, the directing effects of the existing substituents determine the position of the incoming group. For example, in the nitration of phenols, the ortho:para isomer ratio is influenced by factors such as the nitrating agent, solvent, and temperature. dergipark.org.tr Various methods have been developed for the regioselective ortho-nitration of phenols. dergipark.org.trresearchgate.netarkat-usa.org

| Reaction | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base | High functional group tolerance, mild reaction conditions, good yields, excellent regiocontrol based on starting materials. | nih.govgre.ac.uk |

| Ullmann Reaction | Copper (powder or salts) | Effective for sterically hindered and electron-deficient aryl halides. Classical conditions are harsh, but modern variants exist. | rsc.orgresearchgate.netresearchgate.net |

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be applied to various aspects of the synthetic sequence.

Sustainable Synthesis of Nitroaromatics:

Traditional nitration methods often use a mixture of concentrated nitric and sulfuric acids, leading to significant acid waste and potential safety hazards. dergipark.org.tr Research into greener nitration methods is ongoing. One approach is the use of solid acid catalysts or alternative nitrating agents that are more environmentally benign and allow for easier separation and recycling. growingscience.com Continuous-flow microreaction processes for mononitration offer advantages in terms of safety, efficiency, and selectivity, along with the potential for waste acid recycling. rsc.orgresearchgate.net

Greener Cross-Coupling Reactions:

For the Suzuki-Miyaura coupling, significant efforts have been made to develop more sustainable catalytic systems. This includes:

Catalyst Development: The use of highly active palladium catalysts allows for lower catalyst loadings, reducing cost and metal contamination in the final product. fishersci.es The development of heterogeneous catalysts, such as palladium nanoparticles supported on materials like black tea extract or chitosan, allows for easy recovery and reuse of the catalyst. nih.govresearchgate.net

Solvent Choice: Replacing traditional organic solvents with more environmentally friendly alternatives like water or deep eutectic solvents is a key aspect of green chemistry. fishersci.esdiva-portal.org The Suzuki-Miyaura reaction can often be performed in aqueous media, which is a significant advantage. fishersci.es

Energy Efficiency: The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. gre.ac.uk

Sustainable Reduction of Nitro Groups:

The catalytic reduction of nitro compounds is generally considered a greener alternative to stoichiometric metal/acid reductions, as it often proceeds under milder conditions and generates less waste. The use of recyclable catalysts, such as copper complexes or supported metal nanoparticles, enhances the sustainability of this step. nih.govnih.gov The reduction of 4-nitrophenol is a model reaction for testing the efficacy of green catalysts. researchgate.netnih.govnih.govubbcluj.ronih.gov

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and more efficient.

Chemical Reactivity and Mechanistic Investigations of 4 Nitro 3 Biphenylol

Electron-Withdrawing Effects of the Nitro Group on Aromatic Reactivity

The nitro group (-NO₂) is a potent electron-withdrawing group, profoundly impacting the reactivity of the aromatic rings in 4'-Nitro-3-biphenylol through both inductive and resonance effects. libretexts.orgresearchgate.net

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma (σ) bond framework. libretexts.org This effect deactivates the ring to which it is attached, making it less susceptible to electrophilic attack.

Resonance Effect: The nitro group can also withdraw electrons through the pi (π) system. libretexts.orgresearchgate.net The π electrons from the aromatic ring can be delocalized onto the nitro group, creating resonance structures with a positive charge on the ring. This delocalization further deactivates the ring towards electrophilic substitution. libretexts.org

Reaction Pathways and Transformation Studies

The unique arrangement of functional groups in this compound allows for a variety of chemical transformations, including reactions involving the aromatic rings and modifications of the nitro and hydroxyl groups.

Nucleophilic and Electrophilic Reactions Involving Aromatic Rings

The reactivity of the two aromatic rings in this compound towards nucleophilic and electrophilic attack is distinct due to the opposing electronic effects of the nitro and hydroxyl substituents.

Nucleophilic Aromatic Substitution: The phenyl ring bearing the nitro group is susceptible to nucleophilic attack. msu.edulibretexts.org Strong nucleophiles can displace a suitable leaving group (if present) at the positions ortho or para to the nitro group. The nitro group's ability to stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance is key to this reactivity. libretexts.org

Reduction and Oxidation Chemistry of this compound

The nitro and hydroxyl groups are the primary sites for redox reactions in this compound.

Reduction: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium catalyst) or using metals like iron, tin, or zinc in an acidic medium. masterorganicchemistry.comgoogle.com This transformation is significant as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, drastically altering the molecule's reactivity. masterorganicchemistry.com The reduction of nitro compounds is a crucial step in the synthesis of many organic compounds, including dyes and pharmaceuticals. finechemical.net

Oxidation: The hydroxyl group can be oxidized. For instance, oxidation of the hydroxyl group in a similar compound, 3'-Nitro-[1,1'-biphenyl]-4-ol, can lead to the formation of a quinone derivative. The amino group of the reduced product, 4'-amino-3-biphenylol, can also be oxidized to form nitroso or nitro derivatives.

Intermolecular Interactions Influencing Reactivity

Intermolecular forces, particularly hydrogen bonding and π-hole interactions, can influence the reactivity of this compound.

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. researchgate.net These interactions can affect the molecule's solubility and its aggregation state, which in turn can influence reaction rates and pathways. In the solid state, these interactions play a crucial role in determining the crystal packing.

π-Hole Interactions: The nitro group can participate in so-called π-hole interactions, where the electropositive region on the nitrogen atom of the nitro group interacts with electron-rich species like lone pairs on oxygen or sulfur atoms. nih.gov These noncovalent interactions can be significant in biological systems and can influence how the molecule binds to proteins or other biological targets. nih.gov The interaction energy for such interactions has been calculated to be around -5 kcal/mol. nih.gov

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide quantitative insights into the reaction rates and mechanisms of processes involving this compound and related compounds.

Kinetic investigations of nucleophilic substitution reactions on nitrobiphenyl derivatives have been performed. For example, the rates of piperidinodebromination of 4'-substituted 3-bromo-4-nitrobiphenyls have been measured, and the data were correlated using a modified Hammett relationship. rsc.org Such studies help to quantify the electronic effects of substituents on reaction rates.

The reduction of nitroaromatic compounds, a key transformation of this compound, has also been the subject of kinetic analysis. The rate of reduction of 4-nitrophenol (B140041), a structurally related compound, is dependent on factors such as the catalyst, concentration, and temperature. nih.gov For instance, the catalytic reduction of 4-nitrophenol using gold nanoparticles has been monitored by observing the change in its characteristic absorption peak over time. nih.gov

Kinetic studies on the reactions of thionocarbonates with amines have shown that the presence of a 4-nitro group leads to a larger rate coefficient for the formation of the tetrahedral intermediate compared to a 3-nitro group. nih.gov This is attributed to the stronger electron-withdrawing ability of the 4-nitro substituent, which makes the reaction center more susceptible to nucleophilic attack. nih.gov

Table 1: Kinetic Data for Related Reactions

| Reaction | Reactant(s) | Key Kinetic Parameter | Observation | Reference |

|---|---|---|---|---|

| Piperidinodebromination | 4'-substituted 3-bromo-4-nitrobiphenyls | Hammett relationship (ρ value) | Kinetic data correlated with substituent constants. | rsc.org |

| Reduction with NaBH₄ | 4-Nitrophenol | Reaction rate | Dependent on catalyst, concentration, and temperature. | nih.gov |

| Reaction with amines | 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates | Rate coefficient for intermediate formation (k₁) | k₁ is larger for the 4-nitro derivative due to stronger electron withdrawal. | nih.gov |

Photochemical and Thermal Reactivity Studies

The presence of the nitro group and the aromatic system makes this compound susceptible to photochemical and thermal transformations.

Photochemical Reactivity: Aromatic nitro compounds can undergo various photochemical reactions. The photochemical reaction between biphenyl (B1667301) and nitrous acid (N(III)) under UV irradiation has been studied, showing that the conversion efficiency is influenced by factors like reactant concentrations and pH. nih.gov Laser flash photolysis studies have confirmed that hydroxyl radicals generated from the photolysis of N(III) can attack the aromatic ring. nih.gov The resulting adduct can then be nitrated to form nitro-compounds. nih.gov The study of the photochemical dimerization of 4-nitrothiophenol (B108094) to 4,4'-dimercaptoazobenzene has highlighted the role of both plasmon-generated hot electrons and photoheating in driving the reaction. rsc.org

Thermal Reactivity: Information on the specific thermal decomposition of this compound is limited in the provided search results. However, nitroaromatic compounds are generally known to be energetic materials, and their thermal stability can be a concern. The melting point of the related compound 4-Hydroxy-4'-nitrobiphenyl is reported to be around 207 °C, while another source indicates a melting point of 135-137°C. finechemical.net 4-Phenylphenol is stable but incompatible with strong oxidizing agents and strong bases. chemicalbook.com When heated to decomposition, it can emit acrid and irritating fumes. chemicalbook.com

Catalytic Conversions and Reaction Optimization Studies Utilizing this compound

The catalytic conversion of this compound is a pivotal process, primarily focused on the reduction of the nitro group to an amino group, yielding the valuable intermediate 3'-amino-3-biphenylol. This transformation is most commonly achieved through catalytic hydrogenation, a widely employed and efficient method for the reduction of nitroarenes. mdpi.com The optimization of this reaction is crucial for maximizing yield and purity while maintaining cost-effectiveness and environmentally benign conditions. Research in this area investigates various catalytic systems, reaction parameters, and mechanistic pathways.

The most prevalent method for the reduction of the nitro group in aromatic compounds is catalytic hydrogenation, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel. mdpi.com The choice of catalyst, solvent, hydrogen source, temperature, and pressure all play significant roles in the efficiency and selectivity of the conversion of this compound to 3'-amino-3-biphenylol.

One of the most common and effective catalysts for this transformation is palladium on carbon (Pd/C). rsc.org The optimization of reactions using this catalyst often involves exploring different solvents, with polar aprotic solvents like dimethylformamide (DMF) being noted for enhancing the solubility of the reactants. rsc.org The reaction is typically carried out under a hydrogen gas atmosphere, with pressure and temperature being critical parameters to control for achieving high conversion and selectivity.

Another widely used catalyst is Raney nickel, which is particularly useful in substrates where dehalogenation could be a concern, although this is not directly applicable to this compound. mdpi.comnih.gov Raney nickel catalysts can be modified, for instance with iron, to enhance their activity. uctm.edu

Catalytic transfer hydrogenation offers an alternative to using high-pressure hydrogen gas, employing hydrogen donor molecules like formic acid, ammonium (B1175870) formate, or sodium borohydride (B1222165) in the presence of a catalyst. rsc.orgwikipedia.org This method can be advantageous for its milder reaction conditions and avoidance of specialized high-pressure equipment. Studies on similar nitroaromatic compounds have shown that palladium catalysts are also highly effective for transfer hydrogenation.

The electronic nature of substituents on the aromatic rings can influence the rate of hydrogenation. akjournals.com For nitrophenols, the position of the hydroxyl group relative to the nitro group can affect the reaction rate, with ortho- and para-isomers sometimes hydrogenating at different rates than meta-isomers. akjournals.com

Detailed research findings on the optimization of the catalytic conversion of this compound are often extrapolated from studies on analogous substituted nitrophenols and nitrobiphenyls. The following data tables present typical findings from such optimization studies, illustrating the effects of various reaction parameters on the catalytic hydrogenation of similar nitroaromatic compounds.

Table 1: Optimization of Palladium-Catalyzed Hydrogenation of a Substituted Nitrophenol

| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Yield (%) |

| 1 | 5% Pd/C | Ethanol | 25 | 1 | 24 | 85 | 80 |

| 2 | 5% Pd/C | Ethanol | 50 | 1 | 6 | 98 | 95 |

| 3 | 5% Pd/C | Ethanol | 50 | 10 | 2 | >99 | 98 |

| 4 | 10% Pd/C | Methanol (B129727) | 25 | 5 | 8 | 95 | 92 |

| 5 | 10% Pd/C | Ethyl Acetate (B1210297) | 50 | 5 | 4 | >99 | 97 |

| 6 | 5% Pd/C | Dimethylformamide | 70 | 10 | 1 | >99 | 99 |

This table is a representation of typical results found in the literature for the optimization of palladium-catalyzed hydrogenation of substituted nitrophenols, analogous to this compound.

Table 2: Comparison of Different Catalysts for the Reduction of a Nitroaromatic Compound

| Entry | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

| 1 | 5% Pd/C | H₂ (5 bar) | Methanol | 40 | 3 | >99 | 98 |

| 2 | Raney Ni | H₂ (10 bar) | Ethanol | 60 | 5 | 95 | 90 |

| 3 | 5% Pt/C | H₂ (5 bar) | Acetic Acid | 50 | 4 | 98 | 94 |

| 4 | 5% Pd/C | Ammonium Formate | Methanol | 60 | 2 | >99 | 97 |

| 5 | Raney Ni | Hydrazine Hydrate | Ethanol | 70 | 3 | 92 | 88 |

This table illustrates the comparative performance of common catalysts in the reduction of nitroaromatic compounds, providing a basis for selecting a suitable catalyst for the conversion of this compound.

Computational and Theoretical Chemistry of 4 Nitro 3 Biphenylol

Electronic Structure Analysis and Molecular Orbitals

Detailed electronic structure analysis, including specific energy values and localization for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of 4'-Nitro-3-biphenylol, is not available in the reviewed literature. Similarly, specific electron density distributions and electrostatic potential maps for this compound have not been published.

In theory, the HOMO of this compound would likely be localized on the electron-rich phenol (B47542) ring, particularly the hydroxyl group, which acts as an electron-donating group. The LUMO would be expected to be centered on the electron-deficient nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro (-NO2) group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability; a smaller gap generally implies higher reactivity. However, without specific computational studies, precise energy values and orbital visualizations for this compound cannot be provided.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily determined by the torsional angle between the two phenyl rings. A conformational analysis would reveal the most stable conformation (the dihedral angle with the lowest energy), which is typically a non-planar arrangement to minimize steric hindrance. Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the molecule in different environments, such as its interactions with solvent molecules and its conformational changes over time. However, no specific studies on the conformational analysis or MD simulations of this compound have been found.

Hydrogen Bonding and Intermolecular Interaction Studies

The molecular structure of this compound, featuring a hydroxyl group (-OH) as a hydrogen bond donor and a nitro group (-NO₂) as a hydrogen bond acceptor, suggests the prevalence of significant intermolecular and potentially intramolecular hydrogen bonding. In the solid state, nitrophenols are known to form extensive hydrogen-bonding networks. For instance, 3-nitrophenol and 4-nitrophenol (B140041) exhibit intermolecular hydrogen bonding.

Computational studies on related molecules, such as 4-hydroxy-4'-nitrobiphenyl, have demonstrated the crucial role of hydrogen bonding in its excited-state dynamics. aip.org It has been shown that in the presence of a proton-accepting solvent like methanol (B129727), a hydrogen-bonded complex can form, facilitating proton transfer. aip.org For this compound, similar interactions are expected. The hydroxyl group can form hydrogen bonds with solvent molecules or other this compound molecules. The nitro group can also participate as a hydrogen bond acceptor.

The strength and nature of these hydrogen bonds can be quantified using computational methods. Quantum Theory of Atoms in Molecules (QTAIM) analysis can elucidate the topology of the electron density, characterizing the interactions as either predominantly electrostatic or having some degree of covalent character. Symmetry-Adapted Perturbation Theory (SAPT) calculations can decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, providing a detailed understanding of the forces driving the intermolecular association.

In silico studies are instrumental in predicting the properties of novel materials. researchgate.net For this compound, computational models could predict how its hydrogen-bonding capabilities influence its crystal packing and, consequently, its material properties.

Theoretical Insights into Reaction Mechanisms and Transition States

Theoretical chemistry offers profound insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For a molecule like this compound, several types of reactions can be computationally investigated.

Electrophilic aromatic substitution is a key reaction for biphenyl (B1667301) systems. The nitration of phenol, a related reaction, is known to proceed via the formation of a phenoxy radical intermediate followed by the addition of a nitrogen dioxide radical. researchgate.net Density Functional Theory (DFT) calculations can be employed to map the potential energy surface of such reactions involving this compound, identifying the most probable pathways and the structures of intermediates and transition states. The influence of the existing nitro and hydroxyl groups on the regioselectivity of further substitutions can be rationalized through the analysis of calculated molecular orbitals and charge distributions.

Furthermore, the excited-state reactivity of this compound is of interest. As observed in 4-hydroxy-4'-nitrobiphenyl, the nitro group can facilitate intersystem crossing to a triplet state upon photoexcitation. aip.org Time-dependent DFT (TD-DFT) is a common method to study excited-state properties and reaction pathways, such as photo-induced proton transfer.

Computational tools like Mulliken and Fukui function analysis can be used to identify the most reactive sites within the molecule for both nucleophilic and electrophilic attack. researchgate.net These analyses provide a quantitative measure of the local reactivity, guiding synthetic efforts.

Computational Modeling of Functional Materials Incorporating this compound

The incorporation of this compound into functional materials can be guided and optimized through computational modeling. The specific arrangement of molecules in the solid state, or crystal packing, dictates many of the macroscopic properties of a material.

For instance, the nonlinear optical (NLO) properties of materials containing nitro-aromatic compounds can be significant. Quantum chemical calculations, such as those at the Hartree-Fock or DFT level, can predict the polarizability and hyperpolarizabilities of this compound, which are key indicators of NLO activity. researchgate.net By modeling different aggregation states, it is possible to understand how intermolecular interactions affect the bulk NLO response.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different environments, such as in solution or within a polymer matrix. These simulations can provide insights into solubility, diffusion, and conformational flexibility, which are crucial for applications in areas like drug delivery or organic electronics.

Furthermore, computational screening can accelerate the discovery of new materials. By calculating key properties for a range of hypothetical structures incorporating this compound, it is possible to identify promising candidates for specific applications before undertaking expensive and time-consuming experimental synthesis. The use of DFT and other computational methods is well-established for investigating the mechanisms of various chemical reactions and designing novel materials. mdpi.com

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

X-ray Crystallography for Solid-State Structural Elucidation of 4'-Nitro-3-biphenylol and its Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties. While the specific crystal structure of this compound is not detailed in readily available literature, analysis of its derivatives and related compounds provides significant insight into the expected structural features.

For instance, an X-ray diffraction study of a related derivative, 4-bromo-4'-nitrodiphenyl, revealed that the two phenyl rings are not coplanar but are twisted relative to each other by approximately 35° around the central C-C bond. bath.ac.uk This dihedral angle is a critical structural parameter for biphenyl (B1667301) compounds, influencing their conformational flexibility and electronic properties. It is anticipated that this compound would exhibit a similar non-planar conformation in the solid state, driven by the balance between steric hindrance of the ortho-hydrogens and the electronic effects of the substituents.

Table 1: Representative Crystallographic Data for a Nitro-Containing Aromatic Compound. This table illustrates the type of data obtained from an X-ray crystallography experiment, using a representative compound as an example.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.1974 |

| b (Å) | 10.6696 |

| c (Å) | 12.9766 |

| β (°) | 90 |

Data derived from a study on N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Solution-Phase Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular skeleton.

While the specific NMR spectrum for this compound is not published, data from its isomer, 3-Nitro-4-biphenylol, offers a clear example of the expected spectral features. chemicalbook.com In the ¹H NMR spectrum, distinct signals are observed for each aromatic proton, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group. The coupling patterns (e.g., doublet, triplet, multiplet) reveal the connectivity between adjacent protons.

For this compound, one would expect a complex ¹H NMR spectrum with signals corresponding to the seven aromatic protons. The protons on the nitro-substituted ring would typically appear at a lower field (higher ppm) due to the deshielding effect of the NO₂ group, while the protons on the hydroxyl-substituted ring would be influenced by the -OH group. The phenolic proton itself would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals, confirming the substitution pattern and the connectivity across the biphenyl linkage.

Table 2: Representative ¹H NMR Data for 3-Nitro-4-biphenylol (Isomer of this compound).

| Assignment | Chemical Shift (ppm) |

|---|---|

| A (OH) | 10.58 |

| B | 8.301 |

| C | 7.816 |

| D | 7.539 |

| E | 7.453 |

| F | 7.381 |

| G | 7.225 |

Data obtained for 3-Nitro-4-biphenylol (also known as 4-Hydroxy-3-nitrobiphenyl). chemicalbook.com

Mass Spectrometry (MS) Applications in Structural Characterization and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight of 215.2 g/mol .

High-resolution mass spectrometry (HRMS), for instance using an Orbitrap analyzer, would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₂H₉NO₃). nih.gov The fragmentation pattern observed in tandem MS (MS/MS) experiments is particularly informative for structural elucidation. Expected fragmentation pathways for this compound would include:

Loss of the nitro group (NO₂, 46 Da).

Loss of the hydroxyl group (OH, 17 Da).

Cleavage of the bond between the two phenyl rings.

Gas chromatography-mass spectrometry (GC-MS) is frequently used for the analysis of nitrobiphenyls and their metabolites. tandfonline.com Studies on the metabolism of 4-nitrobiphenyl (B1678912) have successfully used GC-MS to identify various hydroxylated derivatives, demonstrating the utility of this technique for structural characterization and reaction monitoring in complex matrices. tandfonline.com Furthermore, specialized ionization techniques like electron capture negative ion chemical ionization can provide very high sensitivity for detecting nitrated aromatic compounds. nih.gov

Table 3: Predicted Key Mass Fragments for this compound.

| m/z Value | Identity |

|---|---|

| 215 | [M]⁺ (Molecular Ion) |

| 198 | [M - OH]⁺ |

| 185 | [M - NO]⁺ |

| 169 | [M - NO₂]⁺ |

| 141 | [C₁₁H₉]⁺ |

Chromatographic Methods (e.g., HPLC, GC) Coupled with Derivatization Techniques for Research Purity and Identity

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its concentration. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for this purpose, often requiring specific methodologies to achieve optimal results.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like nitroaromatics. epa.gov However, the analysis of phenolic compounds by GC can be challenging due to potential interactions between the polar hydroxyl group and the GC column, which can lead to poor peak shape and reduced sensitivity. researchgate.net To overcome this, derivatization of the hydroxyl group is a common strategy. Silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH group into a nonpolar trimethylsilyl (B98337) ether, improving chromatographic performance and thermal stability. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of nitrophenols and related compounds. lcms.czresearchgate.net A C18 column is typically used with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like methanol (B129727) or acetonitrile. lcms.cz Detection is commonly performed using a UV-Vis detector, as the aromatic rings and nitro group provide strong chromophores. researchgate.net

For trace analysis or to enhance selectivity, pre-column derivatization can be employed. The phenolic hydroxyl group can be reacted with a labeling reagent to create a derivative with improved detection characteristics. For example, derivatization with 4-nitrobenzoyl chloride can enhance UV absorbance, allowing for more sensitive detection. scirp.org

Table 4: Summary of Chromatographic Methods for Nitrobiphenylol Analysis.

| Technique | Column | Mobile Phase / Carrier Gas | Detector | Derivatization |

|---|---|---|---|---|

| GC | Wide-bore capillary | Helium or Hydrogen | Electron Capture (ECD), Nitrogen-Phosphorus (NPD), MS | Silylation (e.g., with BSTFA) to block the hydroxyl group researchgate.netnih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Progress Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. wikipedia.org The structure of this compound contains several features that absorb light in the UV-Vis range. The conjugated π-system of the biphenyl rings, the nitro group (a chromophore), and the hydroxyl group (an auxochrome) all contribute to its absorption spectrum.

The electronic transitions are typically of the π → π* and n → π* type. wikipedia.org The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl or nitro groups) to a π* antibonding orbital. The presence of the conjugated biphenyl system, along with the auxochomic and chromophoric substituents, is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to benzene (B151609). wikipedia.org

UV-Vis spectroscopy is also a valuable tool for monitoring reaction progress. For example, in a reaction involving the formation or consumption of this compound, the change in absorbance at a specific wavelength corresponding to the compound can be tracked over time to determine the reaction kinetics. Its strong absorbance also makes it a standard detection method in HPLC. researchgate.net

Table 5: Expected Electronic Transitions for this compound.

| Transition Type | Orbitals Involved | Expected Region |

|---|---|---|

| π → π* | π (aromatic rings) → π* (aromatic rings, NO₂) | UV (200-400 nm) |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups. The nitro group (NO₂) exhibits two particularly strong and characteristic stretching vibrations: an asymmetric stretch typically found in the 1550-1475 cm⁻¹ region and a symmetric stretch in the 1360-1290 cm⁻¹ range for aromatic compounds. spectroscopyonline.comorgchemboulder.com The presence of this pair of intense peaks is a strong indicator of a nitro group. spectroscopyonline.com Other important vibrations include:

A broad O-H stretching band for the hydroxyl group, typically around 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. okstate.edu

A C-O stretching vibration around 1200 cm⁻¹. okstate.edu

C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region.

C-H stretching vibrations above 3000 cm⁻¹ and out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings. okstate.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the symmetric stretching vibration of the nitro group (~1340 cm⁻¹) and for the breathing modes of the aromatic rings. spectroscopyonline.com Studies on nitrophenol isomers have used Raman spectroscopy to identify characteristic peaks that allow for their differentiation. spectroscopyonline.com Under certain conditions, such as when the excitation laser wavelength matches an electronic absorption band, resonance Raman scattering can occur, leading to a significant enhancement of the Raman signal for specific vibrations. nsf.gov

Table 6: Characteristic Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3600-3200 (broad) | Weak |

| Hydroxyl (-OH) | C-O stretch | ~1200 (medium) | Medium |

| Nitro (-NO₂) | Asymmetric N-O stretch | 1550-1475 (strong) | Medium |

| Nitro (-NO₂) | Symmetric N-O stretch | 1360-1290 (strong) | Strong |

| Aromatic Rings | C=C stretch | 1600-1450 (medium) | Strong |

| Aromatic Rings | =C-H stretch | 3100-3000 (medium) | Strong |

Role of 4 Nitro 3 Biphenylol As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The chemical functionalities of 4'-Nitro-3-biphenylol make it a valuable precursor for constructing more intricate molecular structures. The nitro and hydroxyl groups can be selectively or sequentially modified to introduce new functionalities and build molecular complexity.

The nitro group, for instance, is a versatile functional group that can undergo a range of transformations. A primary application is its reduction to an amino group (4'-Amino-3-biphenylol). This transformation is a critical step in the synthesis of many biologically active compounds and functional materials. The resulting aminobiphenylol can then serve as a key intermediate for the synthesis of amides, sulfonamides, and heterocyclic compounds such as carbazoles. The synthesis of carbazoles from nitroarenes is a known strategy in organic chemistry, often involving reductive cyclization methodologies.

The hydroxyl group offers another avenue for derivatization. It can readily undergo etherification or esterification reactions to introduce a wide array of substituents. These modifications can be used to alter the physical and chemical properties of the resulting molecules, such as solubility, lipophilicity, and electronic characteristics. The interplay between the nitro and hydroxyl groups allows for orthogonal protection and deprotection strategies, enabling the regioselective functionalization of the biphenyl (B1667301) core.

| Functional Group | Potential Transformation | Resulting Intermediate/Product Class |

| Nitro Group (-NO₂) | Reduction | Amines (e.g., 4'-Amino-3-biphenylol) |

| Partial Reduction | Hydroxylamines, Azo compounds | |

| Nucleophilic Aromatic Substitution | Ether or Amine derivatives (under specific conditions) | |

| Hydroxyl Group (-OH) | Etherification | Ethers |

| Esterification | Esters | |

| O-Arylation/O-Alkylation | Diaryl ethers, Alkyl aryl ethers |

Design and Development of Novel Molecular Scaffolds in Organic Synthesis

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, and this compound provides a valuable entry point for the design and synthesis of novel molecular frameworks based on this core. The ability to functionalize both phenyl rings allows for the creation of a diverse library of compounds with distinct three-dimensional arrangements.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for the further elaboration of the biphenyl system. ues.rs.ba Although the nitro group can sometimes be challenging in these reactions, recent advancements have enabled the cross-coupling of nitroarenes. ues.rs.ba This opens up possibilities for introducing additional aryl or heteroaryl substituents onto the this compound framework, leading to the generation of complex polyaromatic systems.

The conversion of this compound into its amino derivative, 4'-Amino-3-biphenylol, provides a key building block for the synthesis of various heterocyclic scaffolds. For example, condensation reactions with dicarbonyl compounds can lead to the formation of quinoxalines or other nitrogen-containing heterocycles. Intramolecular cyclization strategies can also be employed to construct fused ring systems, further expanding the diversity of accessible molecular scaffolds.

Applications in Academic Materials Science Research (e.g., electronic materials design)

In the realm of materials science, the electronic properties of organic molecules are of paramount importance. The biphenyl unit in this compound provides a conjugated system that can be tailored for specific applications. The presence of an electron-withdrawing nitro group and an electron-donating hydroxyl group on the biphenyl framework creates a push-pull system, which can lead to interesting optical and electronic properties, including non-linear optical (NLO) behavior.

Derivatives of this compound are potential candidates for the design of new organic electronic materials. For instance, the synthesis of liquid crystals often utilizes rigid core structures like biphenyls. By modifying the hydroxyl group with long alkyl or alkoxy chains, it is conceivable to induce liquid crystalline phases. The nitro group, with its strong dipole moment, can influence the dielectric anisotropy of such materials, a key parameter in the performance of liquid crystal displays.

Furthermore, the amino derivative obtained from the reduction of this compound can be a monomer for the synthesis of high-performance polymers. Polyimides and polyamides containing the biphenyl moiety are known for their excellent thermal stability and mechanical properties. The specific substitution pattern of the biphenylol derivative could be used to fine-tune the properties of the resulting polymers.

| Potential Application Area | Key Structural Feature | Desired Property |

| Non-Linear Optics | Push-pull system (NO₂ and OH groups) | High hyperpolarizability |

| Liquid Crystals | Rigid biphenyl core | Mesophase formation, Dielectric anisotropy |

| High-Performance Polymers | Biphenyl-containing diamine monomer | Thermal stability, Mechanical strength |

| Organic Light-Emitting Diodes (OLEDs) | Conjugated biphenyl system | Charge transport, Luminescence |

Chiral Derivatization and Stereoselective Synthesis Research

The development of chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis. Biphenyl scaffolds, particularly those with axial chirality like BINOL and its derivatives, have proven to be exceptionally effective in a wide range of enantioselective transformations. While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral biphenyl derivatives.

Strategic introduction of bulky substituents ortho to the biphenyl linkage can hinder free rotation, leading to atropisomerism and the generation of stable, separable enantiomers. The existing functional groups on this compound can be used to direct the introduction of such groups. For example, the hydroxyl group can direct ortho-lithiation, allowing for the introduction of a substituent at the 2-position. Subsequent modifications and coupling reactions could then lead to the formation of a chiral biphenyl system.

Alternatively, the hydroxyl group can be derivatized with a chiral auxiliary, which can then direct stereoselective reactions on the biphenyl scaffold. While direct research on the chiral derivatization of this compound is not extensively documented, the principles of asymmetric synthesis and the known chemistry of biphenyls suggest that it is a promising substrate for such investigations. The development of new chiral ligands based on readily available starting materials like this compound is an active area of research in organic chemistry.

Environmental Transformation and Degradation Pathways Academic Research Perspective

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

The presence of a nitro group and a biphenyl (B1667301) structure suggests that 4'-Nitro-3-biphenylol is susceptible to photolytic degradation in both aquatic and atmospheric environments. In aquatic systems, direct photolysis is expected to be a significant degradation pathway. The chromophore presented by the nitroaromatic system can absorb sunlight, leading to the formation of excited states that can undergo various reactions, including cleavage of the C-NO2 bond or transformation of the nitro group. Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter triplets, is also likely to contribute to its degradation. The rate of photolysis would be influenced by factors such as water depth, turbidity, pH, and the concentration of photosensitizers.

In the atmosphere, gas-phase reactions with photochemically generated hydroxyl radicals are anticipated to be the primary removal mechanism for this compound. The rate of this degradation would depend on the concentration of OH radicals, which varies with sunlight intensity, altitude, and the presence of other atmospheric pollutants. The biphenyl rings and the hydroxyl group are potential sites for OH radical attack, leading to the formation of various degradation products. The volatility of this compound will determine its partitioning between the gas and particulate phases, which in turn affects its atmospheric lifetime and transport.

Table 1: Predicted Photolytic Degradation Parameters for this compound (Note: These are estimated values based on structurally similar compounds due to the lack of direct experimental data for this compound.)

| Parameter | Aquatic Environment | Atmospheric Environment |

| Primary Mechanism | Direct and Indirect Photolysis | Reaction with Hydroxyl Radicals |

| Key Reactive Species | Photons, •OH, ¹O₂, DOM triplets | •OH |

| Influencing Factors | Water clarity, pH, DOM concentration | Sunlight intensity, NOx levels |

| Estimated Half-life | Days to weeks | Hours to days |

Biotransformation Pathways and Microbial Degradation Studies

Aerobic biodegradation is likely to proceed through two main initial steps: reduction of the nitro group to an amino group, or hydroxylation of the aromatic rings. The reduction of the nitro group to form 4'-Amino-3-biphenylol is a common pathway for nitroaromatic compounds under both aerobic and anaerobic conditions. This transformation is often mediated by nitroreductase enzymes. Following the reduction, the resulting aminobiphenylol could be further degraded through ring cleavage.

Alternatively, dioxygenase enzymes could initiate the degradation by adding two hydroxyl groups to one of the aromatic rings, leading to the formation of a dihydroxy-nitrobiphenyl intermediate. This would be followed by ring cleavage and further metabolism. The presence of the existing hydroxyl group on one of the rings may influence the position of the enzymatic attack.

Under anaerobic conditions, the reductive pathway is expected to be dominant. The complete mineralization of this compound to carbon dioxide and water would involve a complex series of enzymatic reactions, with the specific pathway being dependent on the microbial species and environmental conditions. During the biodegradation of nonylphenol, nitro-nonylphenol metabolites have been observed to form. nih.gov

Research on Degradation Products and Their Formation Mechanisms

The degradation of this compound is expected to generate a number of intermediate products before complete mineralization. Based on the predicted degradation pathways, several key degradation products can be anticipated.

Photolytic degradation in aquatic environments could lead to the formation of hydroxylated derivatives through reactions with hydroxyl radicals. The cleavage of the C-NO2 bond could result in the formation of 3-biphenylol. In the atmosphere, reactions with OH radicals could lead to the formation of nitrocatechols and other oxygenated products.

Microbial degradation is likely to produce aminobiphenylols through the reduction of the nitro group. For instance, studies on 4-nitrobiphenyl (B1678912) ether have identified 4-aminobiphenyl (B23562) ether as a metabolite. nih.gov Further degradation could lead to the formation of catechols and other ring-fission products. The degradation of nonylphenol has been shown to form nitro-nonylphenol metabolites. nih.gov Research on hydroxylated polychlorinated biphenyls (OH-PCBs) indicates that they can be formed through the oxidation of PCBs by various mechanisms, including metabolic transformation and abiotic reactions with hydroxyl radicals. nih.govresearchgate.netnih.gov

Table 2: Potential Degradation Products of this compound and Their Formation Mechanisms

| Degradation Product | Formation Mechanism | Environment |

| 4'-Amino-3-biphenylol | Microbial reduction of the nitro group | Aquatic/Soil |

| Dihydroxy-nitrobiphenyls | Microbial dioxygenase attack | Aquatic/Soil |

| 3-Biphenylol | Photolytic cleavage of the C-NO2 bond | Aquatic |

| Nitrocatechols | Atmospheric reaction with OH radicals | Atmospheric |

| Ring-cleavage products | Microbial metabolism of aromatic intermediates | Aquatic/Soil |

Fate and Transport Modeling in Environmental Systems

Modeling the environmental fate and transport of this compound is crucial for assessing its potential environmental impact. Multimedia fate and transport models can be used to predict the distribution of the compound in different environmental compartments, such as air, water, soil, and sediment. epa.gov These models typically require data on the physicochemical properties of the compound, such as its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and organic carbon-water (B12546825) partition coefficient (Koc).

The transport of this compound in the environment will be governed by processes such as advection, dispersion, and partitioning between different phases. Its persistence will be determined by the rates of the degradation processes discussed above. The modeling results can help to identify the environmental compartments where the compound is likely to accumulate and to estimate its environmental residence time. Given the lack of specific experimental data for this compound, model parameters would need to be estimated using quantitative structure-property relationship (QSPR) models based on its chemical structure.

Q & A

Q. How can computational models predict the environmental toxicity of this compound metabolites?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate logP and EC50 values for hydrolysis products. Validate predictions with microbial toxicity assays (e.g., Vibrio fischeri bioluminescence inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.